4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine: is a chemical compound with a unique structure that includes a chloro group, an ethylhexyl chain, and a pyrazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro group and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The ethylhexyl chain enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(2-ethylhexyl)-1,2-diethylbenzene
- 4-Chloro-1-[(2-ethylhexyl)oxy]-2-fluorobenzene
Uniqueness
4-Chloro-1-(2-ethylhexyl)-1h-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20ClN3 |
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Molecular Weight |
229.75 g/mol |
IUPAC Name |
4-chloro-1-(2-ethylhexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H20ClN3/c1-3-5-6-9(4-2)7-15-8-10(12)11(13)14-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
InChI Key |
DQTGXOGRTGMQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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